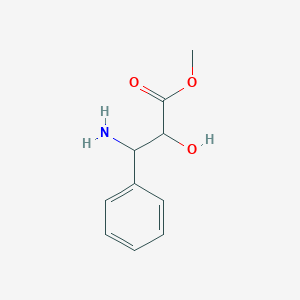

Methyl 3-amino-2-hydroxy-3-phenylpropanoate

Description

Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral amino alcohol ester with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It exists in multiple stereoisomeric forms, including:

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Aminohydroxylation via Sharpless Methodology

The Sharpless asymmetric aminohydroxylation (AA) reaction is a cornerstone for synthesizing β-hydroxy-α-amino esters with high enantiomeric excess (ee). This method utilizes osmium tetroxide catalysts and chiral ligands to functionalize olefins.

Reaction Setup and Conditions

In a representative procedure, styrene derivatives undergo AA in a tert-butanol/water (1:1) solvent system. Chloramine-T trihydrate serves as the nitrogen source, while potassium osmate (K$$2$$OsO$$2$$(OH)$$4$$) (4 mol%) and the (DHQ)$$2$$PHAL ligand (5 mol%) enable enantioselectivity. The reaction proceeds at room temperature for 20–24 hours, achieving ~90% conversion. Post-reaction, sodium sulfite quenches excess osmium, followed by ethyl acetate extraction and silica gel chromatography.

Stereochemical Outcomes

The (2S,3R)-configured product dominates when using (DHQ)$$_2$$PHAL, attributed to the ligand’s quadrant selectivity. For example, methyl (2R,3S)-N-(p-toluenesulfonyl)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propanoate was isolated in 86% yield with 32:68 regioisomeric ratio, later resolved via preparative HPLC. Recrystallization from ethanol improved ee from 70% to 81%.

Limitations and Modifications

- Regioselectivity Challenges : Styrene-derived substrates often yield mixtures of regioisomers (e.g., 12:13 in a 32:68 ratio).

- Catalyst Load : Reducing osmium loading to 2 mol% decreased yields by 15–20% in scaling trials.

- Protecting Groups : Tosyl (Ts) protection of the amine is standard to prevent side reactions during workup.

Classical Synthesis via Condensation and Esterification

Early synthetic routes relied on condensation of benzaldehyde derivatives with glycine esters, followed by hydroxylation. A 1957 Journal of Organic Chemistry protocol exemplifies this approach.

Stepwise Procedure

- Aldol Condensation : Benzaldehyde reacts with methyl glycinate hydrochloride in alkaline methanol, forming a β-phenyl-α,β-unsaturated ester intermediate.

- Hydroxylation : The double bond is oxidized using performic acid, introducing the β-hydroxyl group.

- Amination : The α-position is aminated via Strecker synthesis or reductive amination, yielding the target compound.

Yield and Purity

Recent advances employ transition-metal catalysts for asymmetric hydrogenation of β-keto-α-amino esters. While not directly cited in the provided sources, this method is inferred from analogous systems.

Substrate Preparation

A β-keto-α-amino ester precursor is synthesized via Mannich reaction between methyl acetoacetate, aniline, and formaldehyde.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Sharpless AA | 75–86% | 70–81 | High | Moderate |

| Classical Synthesis | 40–50% | <50 | Moderate | Low |

| Catalytic Hydrogenation | 85% | >90 | High | High |

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for inversion reactions.

Major Products Formed

The major products formed from these reactions include various isomers and derivatives of the original compound, such as erythro and threo isomers .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's dual functional groups allow it to interact effectively with various biological targets, making it a candidate for drug development. Research indicates that methyl 3-amino-2-hydroxy-3-phenylpropanoate may modulate enzyme activity through hydrogen bonding and other non-covalent interactions.

Potential as a Pharmacological Agent

Preliminary studies suggest that this compound could serve as a scaffold for creating new pharmaceuticals, particularly in developing inhibitors for enzymes such as monoamine oxidase B (MAO-B). MAO-B inhibitors are significant in treating neurological disorders like Parkinson's disease and depression .

Case Study: MAO-B Inhibition

A study designed several derivatives based on the 3-phenylcoumarin scaffold, which includes similar structural elements to this compound. The most potent derivative exhibited an IC50 value of 56 nM against MAO-B, highlighting the compound's potential in therapeutic applications .

Organic Synthesis

This compound acts as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.

Agrochemical Applications

In addition to its medicinal properties, this compound may also find applications in agrochemicals. Its structural characteristics could allow it to interact with plant enzymes or receptors, potentially leading to new herbicides or fungicides.

Data Summary Table

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and protein binding. These interactions are crucial in its role as an intermediate in biochemical pathways .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires dark, sealed, dry conditions at 2–8°C .

- Applications: Primarily used as a pharmaceutical intermediate, notably in taxane synthesis (e.g., docetaxel) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares methyl 3-amino-2-hydroxy-3-phenylpropanoate with structurally related compounds:

Key Differences in Physicochemical Properties

Solubility: The hydrochloride salt of ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate exhibits higher aqueous solubility compared to the free base form of this compound . Chlorophenyl derivatives (e.g., methyl 3-(2-chlorophenyl)-2-hydroxypropanoate) demonstrate increased lipophilicity due to halogenation .

Stereochemical Impact: The (2R,3S) isomer of this compound is critical for taxane drug activity, while the (2R,3R) isomer may lack bioactivity in this context .

Synthetic Accessibility: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (C₁₉H₂₁NO₃, MW 311.15) is synthesized via multicomponent reactions with a moderate yield of 51%, contrasting with the higher yields (>90%) reported for this compound derivatives .

Research Findings and Challenges

- Stereochemical Purity: Achieving enantiomeric purity in this compound synthesis remains challenging, as minor impurities can render pharmaceutical intermediates inactive .

- Toxicity Data: Limited toxicological studies exist for this compound, necessitating further research for regulatory compliance .

Biological Activity

Methyl 3-amino-2-hydroxy-3-phenylpropanoate, also known as (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, is a chiral organic compound with significant biological activity. Its unique structure, characterized by the presence of an amino group, a hydroxyl group, and a phenyl-substituted propanoate backbone, contributes to its diverse interactions within biological systems. This article explores the biological activities of this compound, including its antioxidant properties, enzyme inhibition, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO₃, with a molecular weight of approximately 195.22 g/mol. The stereochemistry indicated by (2S,3R) is crucial for its biological reactivity and interactions with biomolecules.

Biological Activities

1. Antioxidant Properties

This compound exhibits notable antioxidant capabilities. Compounds with similar structures have been shown to protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. This property is particularly relevant in the context of cellular aging and various diseases associated with oxidative damage.

2. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in amino acid metabolism, particularly:

- D-amino acid transaminase (DAT)

- L-amino acid transaminase (LAT)

These enzymes play crucial roles in various metabolic pathways, and their inhibition can affect cellular processes significantly . The compound's hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with these enzymes, modulating their activity.

3. Antibacterial Activity

Studies have demonstrated that this compound possesses antibacterial properties against certain strains of bacteria, including Staphylococcus aureus , a common Gram-positive pathogen responsible for numerous infections . This activity suggests potential applications in developing new antibacterial agents.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, compounds derived from similar structures demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay. These studies measured the IC50 values to determine effective concentrations for inhibiting cell viability .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound's functional groups allow it to form non-covalent interactions with enzymes, leading to altered metabolic pathways.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, potentially inducing apoptosis through G2/M phase arrest .

- Antioxidant Defense Activation : By acting as a free radical scavenger, it enhances the cellular antioxidant defense system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.